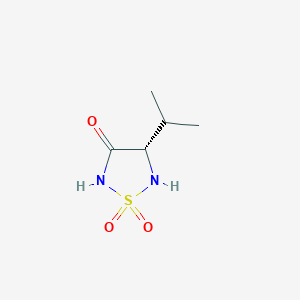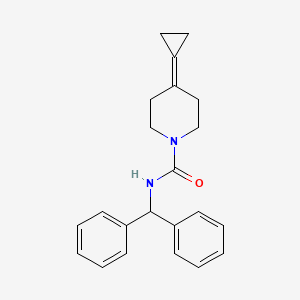
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms in Compulsive Food Consumption
A study examined the role of orexin (OX) receptors in modulating feeding, arousal, stress, and drug abuse, with a focus on compulsive food seeking and intake. While the specific compound was not directly studied, related compounds targeting OX receptors were evaluated for their effects on binge eating (BE) behaviors in rats. The research found that selective antagonism at OX1 receptors could represent a novel pharmacological approach for treating BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Neuropeptide Y5 Receptor Antagonists
Another study explored the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including their potential as neuropeptide Y5 receptor antagonists. This research underscores the importance of understanding the stereochemistry and molecular modifications on the efficacy of urea derivatives in targeting specific receptors, potentially offering insights into their broader applications in medicinal chemistry and drug development (Fotsch et al., 2001).
Central Nervous System Agents
Research into N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas revealed compounds with anxiolytic activity and muscle-relaxant properties, indicating their potential as central nervous system agents. This study highlights the diverse pharmacological activities that can be achieved through structural modification of urea derivatives, suggesting a pathway for developing new therapeutic agents (Rasmussen et al., 1978).
PI3 Kinase Inhibitor Metabolites
A study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor showcased the intricate synthesis processes and stereochemical determination critical in the development of effective kinase inhibitors. This reflects the broader application of such compounds in cancer research and treatment strategies (Chen et al., 2010).
Hydrogen-Bonded Complexes
The synthesis and conformational studies of heterocyclic ureas demonstrated their ability to form multiply hydrogen-bonded complexes, which could have implications in molecular recognition and self-assembly processes in chemical and biological systems (Corbin et al., 2001).
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13(14-5-3-2-4-6-14)21-19(25)22-16-11-18(24)23(12-16)17-9-7-15(20)8-10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTSKJYFWKNYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)
![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)

![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)
![2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid](/img/structure/B2982462.png)


![2-Chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetamide](/img/structure/B2982466.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2982470.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propane-2-sulfonamide](/img/structure/B2982473.png)

